molecular formula C20H41B B1265406 1-Bromoeicosane CAS No. 4276-49-7

1-Bromoeicosane

Cat. No.: B1265406
CAS No.: 4276-49-7
M. Wt: 361.4 g/mol
InChI Key: CZASMUMJSKOHFJ-UHFFFAOYSA-N
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Description

1-Bromoeicosane: is an organic compound with the molecular formula C20H41Br It is a long-chain alkyl bromide, specifically a brominated derivative of eicosaneeicosyl bromide . It is typically used in organic synthesis and material science due to its reactivity and ability to form self-assembled monolayers .

Biochemical Analysis

Biochemical Properties

1-Bromoeicosane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a substrate or inhibitor. For instance, this compound can be involved in halogenation reactions where it interacts with halogenase enzymes. These interactions are crucial for the synthesis of complex organic molecules. Additionally, this compound can form covalent bonds with nucleophilic amino acids in proteins, affecting their function and stability .

Cellular Effects

This compound influences various cellular processes and functions. It can affect cell signaling pathways by interacting with membrane-bound receptors and enzymes. For example, this compound may alter the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. This compound can also impact gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound can also affect gene expression by binding to transcription factors and other DNA-binding proteins. These interactions can lead to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are essential for understanding the compound’s stability and long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and metabolism. At higher doses, this compound can cause significant changes, including toxic or adverse effects. For example, high doses of this compound can lead to cellular stress, apoptosis, or necrosis. Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound. This metabolism can lead to the formation of reactive intermediates, which can further interact with other biomolecules. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. For example, this compound can be transported by lipid transport proteins, which help distribute the compound within lipid bilayers. This transport and distribution are essential for understanding the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. This compound can be targeted to particular organelles, such as the endoplasmic reticulum or mitochondria, through specific targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its role in various biochemical processes and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoeicosane can be synthesized through the bromination of eicosane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light (hv) to generate bromine radicals. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the eicosane, forming a carbon radical. This carbon radical then reacts with another bromine molecule to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled bromination of eicosane using bromine and a suitable radical initiator. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Bromoeicosane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reaction with sodium cyanide (NaCN) forms eicosanenitrile.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form eicosene.

    Oxidation and Reduction: While less common, this compound can be oxidized to form eicosanoic acid or reduced to form eicosane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), and sodium ethoxide (NaOEt) are common reagents.

    Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

Major Products:

    Nucleophilic Substitution: Eicosanenitrile, eicosanol.

    Elimination: Eicosene.

    Oxidation: Eicosanoic acid.

    Reduction: Eicosane.

Scientific Research Applications

1-Bromoeicosane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds. Its reactivity makes it useful in studying reaction mechanisms and kinetics.

    Material Science: It is used in the formation of self-assembled monolayers on surfaces, which are important in nanotechnology and surface chemistry.

    Biology and Medicine: While not commonly used directly in biological systems, derivatives of this compound can be used in drug delivery systems and as intermediates in the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Comparison with Similar Compounds

  • 1-Bromooctadecane (C18H37Br)
  • 1-Bromotetradecane (C14H29Br)
  • 1-Bromododecane (C12H25Br)

Comparison: 1-Bromoeicosane is similar to other long-chain alkyl bromides in its reactivity and applications. its longer carbon chain provides unique properties in terms of melting point, boiling point, and solubility. These properties make it particularly useful in the formation of self-assembled monolayers and in applications requiring long-chain alkyl groups .

Properties

IUPAC Name

1-bromoicosane
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InChI

InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CZASMUMJSKOHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41Br
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DSSTOX Substance ID

DTXSID7063390
Record name 1-Bromoeicosane
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Molecular Weight

361.4 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name 1-Bromoeicosane
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CAS No.

4276-49-7
Record name 1-Bromoeicosane
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Record name Eicosane, 1-bromo-
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Record name 1-BROMOEICOSANE
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Record name Bromoicosane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-bromoeicosane influence its self-assembly on graphite?

A1: this compound forms ordered monolayers on graphite surfaces, driven by a combination of van der Waals interactions between the alkyl chains and halogen-halogen interactions. Scanning Tunneling Microscopy (STM) reveals two predominant arrangements:

  • Vacuum conditions: Molecules arrange in a lamellar structure with a 66 ± 3° angle between the lamella direction and the molecular backbone, with bromine groups primarily in a head-to-head orientation. []
  • Liquid-graphite interface: The presence of a solvent influences the self-assembly, resulting in a near-rectangular array with bromine groups still in a head-to-head orientation. The specific solvent used affects the lamella-backbone angle (ranging from 81 ± 3° to 90 ± 2°) and intermolecular spacing. []

Q2: Can computational methods provide insights into the self-assembly of this compound?

A: Yes, molecular dynamics simulations have been successfully employed to study the phase behavior of this compound on graphite. These simulations revealed a phase transition from the 90° to the 60° lamella-backbone angle structure under vacuum conditions. [] This demonstrates the utility of computational methods in not only predicting stable structures but also in providing information about dynamic processes occurring at the molecular level.

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